Furo[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
Furo[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by a fused ring system consisting of a furan ring and a pyrimidine ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furo[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the three-component condensation of an aldehyde, N,N’-dimethylbarbituric acid, and an alkyl or aryl isocyanide. This reaction is often carried out in the presence of an ionic liquid, such as 1-butyl-3-methylimidazolium bromide, which acts as a solvent and catalyst, facilitating the reaction at room temperature within minutes .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the use of scalable and efficient synthetic routes, such as the one-pot condensation method mentioned above, is likely to be employed. These methods ensure high yields and purity, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Furo[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the core structure.
Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the furan or pyrimidine rings are replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions vary depending on the desired transformation but often involve mild temperatures and solvents like ethanol or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions include various substituted furo[2,3-d]pyrimidine derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic structures.
Biology: It has shown promise in biological assays, particularly in the inhibition of certain enzymes and pathways.
Medicine: Research has highlighted its potential as an anticancer agent, with studies demonstrating its ability to inhibit tumor growth and induce apoptosis in cancer cells
Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of furo[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tubulin polymerization, disrupt the cell cycle, and induce apoptosis in cancer cells. These effects are mediated through the activation of caspases and the regulation of apoptotic pathways .
Comparison with Similar Compounds
Furo[2,3-d]pyrimidine-2,4(1H,3H)-dione can be compared to other similar compounds, such as:
Quinazolin-4(3H)-ones: These compounds also exhibit anticancer properties but differ in their core structure and specific biological activities.
Benzofuro[2,3-d]pyrimidinones: These compounds share a similar fused ring system but have different substituents and pharmacological profiles.
The uniqueness of this compound lies in its specific ring fusion and the resulting biological activities, making it a valuable compound for further research and development.
Biological Activity
Furo[2,3-d]pyrimidine-2,4(1H,3H)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Synthesis
Furo[2,3-d]pyrimidine derivatives are characterized by their fused ring structure, which contributes to their unique pharmacological properties. Various synthetic methods have been developed to produce these compounds efficiently. For instance, a one-pot three-component synthesis has been reported, yielding good-to-excellent results for different aryl and alkyl substituents .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Ion Channel Modulation : These compounds have been identified as modulators of TRPC5 channels, which are involved in calcium and sodium ion flux across cellular membranes. This modulation is crucial for maintaining cellular homeostasis and has implications for treating neuropsychiatric and neurodegenerative disorders .
- Inhibition of Kinases : Furo[2,3-d]pyrimidines have shown inhibitory activity against several kinases including epidermal growth factor receptor (EGFR) and glycogen synthase kinase-3 beta (GSK-3β). These interactions suggest potential applications in cancer therapy by disrupting signaling pathways that promote tumor growth .
Biological Activities
The compound exhibits a range of biological activities:
- Antitumor Activity : Several derivatives have demonstrated promising antitumor effects. For example, compounds with specific substitutions showed significant inhibition of cell proliferation in various cancer cell lines at low micromolar concentrations .
- Antimicrobial Properties : Furo[2,3-d]pyrimidines have also been evaluated for their antimicrobial activities. Some derivatives displayed effectiveness against bacterial strains, suggesting potential use as antibacterial agents .
- Antifolate Activity : Certain furo[2,3-d]pyrimidine derivatives act as antifolates by inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells. This property enhances their utility in cancer treatment .
Case Study 1: Antitumor Efficacy
A study evaluated the antiproliferative effects of various furo[2,3-d]pyrimidine derivatives on HeLa cells. The most active compound exhibited an IC50 value of 4.24 µM, demonstrating significant cytotoxicity at low concentrations. The study highlighted the structure-activity relationship (SAR) indicating that specific functional groups enhance antitumor activity .
Case Study 2: TRPC5 Modulation
Research into the TRPC5 modulation by furo[2,3-d]pyrimidines revealed their potential in treating conditions related to calcium dysregulation. The compounds were shown to effectively alter TRPC5-mediated ion fluxes in cellular assays, supporting their therapeutic application in neurodegenerative diseases .
Data Summary
Properties
Molecular Formula |
C6H4N2O3 |
---|---|
Molecular Weight |
152.11 g/mol |
IUPAC Name |
1H-furo[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C6H4N2O3/c9-4-3-1-2-11-5(3)8-6(10)7-4/h1-2H,(H2,7,8,9,10) |
InChI Key |
IPBPMIZOPFBWEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=C1C(=O)NC(=O)N2 |
Origin of Product |
United States |
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